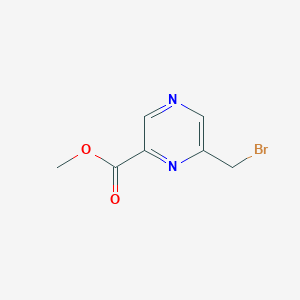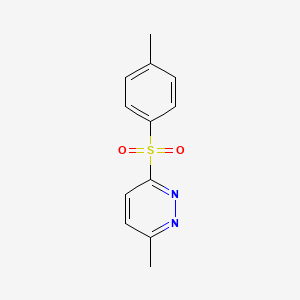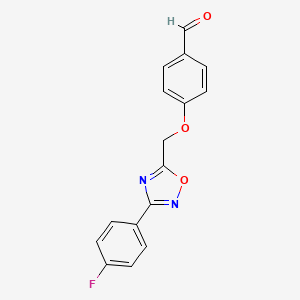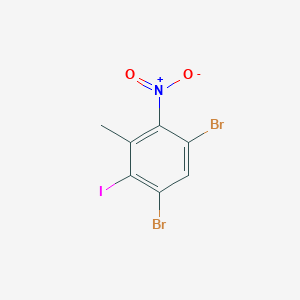![molecular formula C9H13F2N B12987247 10,10-Difluoro-6-azadispiro[2.0.54.13]decane](/img/structure/B12987247.png)
10,10-Difluoro-6-azadispiro[2.0.54.13]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,10-Difluoro-6-azadispiro[2.0.54.13]decane: is a chemical compound with the molecular formula C9H14F2N It is characterized by its unique spirocyclic structure, which includes two fluorine atoms and an azadispiro moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10,10-Difluoro-6-azadispiro[2.0.54.13]decane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of fluorine atoms. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 10,10-Difluoro-6-azadispiro[2.0.54.13]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, 10,10-Difluoro-6-azadispiro[2.0.54.13]decane is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying interactions with biological macromolecules. It may serve as a probe for investigating enzyme functions and protein-ligand interactions.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may contribute to the development of new drugs with specific targets and mechanisms of action.
Industry: Industrially, the compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 10,10-Difluoro-6-azadispiro[2.0.54.13]decane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s full potential and applications.
Comparaison Avec Des Composés Similaires
- 10,10-Difluoro-6-azadispiro[2.0.5.1]decane hydrochloride
- 10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride
Comparison: Compared to similar compounds, this compound stands out due to its unique spirocyclic structure and the presence of fluorine atoms. These features contribute to its distinct chemical properties and potential applications. The comparison highlights the compound’s uniqueness in terms of reactivity, stability, and biological activity.
Propriétés
Formule moléculaire |
C9H13F2N |
|---|---|
Poids moléculaire |
173.20 g/mol |
Nom IUPAC |
10,10-difluoro-8-azadispiro[2.0.54.13]decane |
InChI |
InChI=1S/C9H13F2N/c10-9(11)7(3-4-7)8(9)2-1-5-12-6-8/h12H,1-6H2 |
Clé InChI |
UBMBFCAYVRJMRO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CNC1)C3(C2(F)F)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)-9-(8-fluorochroman-4-yl)-7H-purin-8(9H)-one](/img/structure/B12987207.png)

![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B12987217.png)




![Methyl 3,3-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B12987240.png)
![(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one methanesulfonate](/img/structure/B12987246.png)


